5-bromo-1-(methoxymethyl)-3-methyl-1H-1,2,4-triazole
Description
Properties
IUPAC Name |
5-bromo-1-(methoxymethyl)-3-methyl-1,2,4-triazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8BrN3O/c1-4-7-5(6)9(8-4)3-10-2/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWFPGMCVJWSZFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=N1)Br)COC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-1-(methoxymethyl)-3-methyl-1H-1,2,4-triazole typically involves the bromination of a suitable triazole precursor. One common method includes the reaction of 1-(methoxymethyl)-3-methyl-1H-1,2,4-triazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions: 5-bromo-1-(methoxymethyl)-3-methyl-1H-1,2,4-triazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The triazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium azide, potassium thiolate, or alkoxide in polar solvents.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include azides, thiols, or ethers.
Oxidation Products: Oxidized derivatives of the triazole ring.
Reduction Products: Reduced forms of the triazole ring or its substituents.
Scientific Research Applications
Chemistry: 5-bromo-1-(methoxymethyl)-3-methyl-1H-1,2,4-triazole is used as a building
Biological Activity
5-Bromo-1-(methoxymethyl)-3-methyl-1H-1,2,4-triazole is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
This compound is characterized by the presence of a bromine atom and a methoxymethyl group attached to a triazole ring. The molecular formula is with a molecular weight of 206.04 g/mol. The synthesis typically involves the bromination of a suitable precursor triazole compound under controlled conditions, often utilizing solvents like acetic acid to facilitate the reaction .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of this compound against various pathogens. For instance:
- Antifungal Activity : The compound has shown effectiveness against fungal strains such as Candida albicans and Aspergillus niger, inhibiting their growth through interference with cell membrane integrity .
- Antibacterial Activity : It exhibits significant antibacterial properties against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis .
The biological activity of this triazole derivative can be attributed to its ability to interact with specific enzymes and receptors in microbial cells. The bromine atom enhances its lipophilicity, allowing better penetration into cell membranes, while the methoxymethyl group may contribute to its binding affinity for biological targets .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound:
- In Vivo Studies : Animal models have demonstrated that this compound can reduce infection rates when administered alongside conventional antibiotics. This suggests a synergistic effect that could enhance treatment outcomes for resistant strains .
- Comparative Studies : When compared to similar compounds lacking the bromine or methoxymethyl groups, this compound showed superior antimicrobial activity, indicating the importance of these functional groups in modulating biological effects .
Data Table: Biological Activity Comparison
| Compound Name | Antibacterial Activity | Antifungal Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | Inhibition of cell wall synthesis |
| 3-Bromo-1-methyl-1H-1,2,4-triazole | Moderate | Low | Disruption of membrane integrity |
| 5-(Methoxymethyl)-3-methyl-1H-1,2,4-triazole | Low | Moderate | Unknown |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 5-bromo-1-(methoxymethyl)-3-methyl-1H-1,2,4-triazole and analogous triazole derivatives are summarized below:
Table 1: Comparative Analysis of Selected Triazole Derivatives
Key Findings from Comparative Analysis
Substituent Effects on Reactivity and Bioactivity: The methoxymethyl group in the target compound enhances solubility in organic solvents compared to purely alkyl or halogenated derivatives (e.g., 5-bromo-1-methyl-1H-1,2,4-triazole) .
Synthetic Utility :
- Dibrominated derivatives (e.g., 3,5-dibromo-1-methyl-1H-1,2,4-triazole) are preferred for Suzuki-Miyaura coupling reactions due to dual reactive sites .
- The target compound’s methoxymethyl group may require protective strategies during synthesis to prevent ether cleavage under acidic/basic conditions .
Biological Relevance :
- Triazoles with trifluoromethoxy or trifluoromethyl groups (e.g., ) show enhanced antimicrobial and antiviral activity due to increased electronegativity and membrane permeability .
- The target compound’s methoxymethyl group balances lipophilicity and hydrogen-bonding capacity, making it a candidate for CNS-targeted drug development .
Crystallographic Behavior :
- Substituents significantly influence molecular packing. For example, the title compound in forms zigzag chains via C–H···N interactions, whereas phenyl-substituted analogs rely on π-π stacking .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-bromo-1-(methoxymethyl)-3-methyl-1H-1,2,4-triazole, and how can reaction yields be improved?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, bromination of precursor triazoles using N-bromosuccinimide (NBS) in acetonitrile at 60°C achieves moderate yields (45–60%) . To improve yields, consider:
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity.
- Catalytic systems : Use Lewis acids (e.g., Sc(OTf)₃) to accelerate cyclization .
- Temperature control : Stepwise heating (e.g., 40°C → 80°C) minimizes side reactions.
- Data Contradiction : Some studies report lower yields (30–40%) when using α-bromoacetophenone derivatives due to competing elimination pathways . Validate via thin-layer chromatography (TLC) monitoring .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use a multi-technique approach:
- NMR spectroscopy : Verify substituent positions (e.g., methoxymethyl proton signals at δ 3.3–3.5 ppm and bromine-induced deshielding of adjacent protons) .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 235–240) and isotopic patterns consistent with bromine .
- X-ray crystallography : Resolve ambiguities in regiochemistry; SHELX software (e.g., SHELXL-2018) is recommended for refinement .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of structurally similar triazoles?
- Methodological Answer : Compare analogs via:
- SAR Analysis :
| Substituent | Biological Activity | Reference |
|---|---|---|
| Bromoalkyl (target) | Antifungal (IC₅₀: 12 µM) | |
| Bromomethyl | Reduced activity (IC₅₀: >50 µM) | |
| Methoxy substitution | Enhanced solubility, COX-2 inhibition |
- Computational docking : Use 14-α-demethylase lanosterol (PDB: 3LD6) to predict binding modes and explain activity variations .
Q. How do intermolecular interactions in the crystal structure influence the compound’s stability and reactivity?
- Methodological Answer : X-ray studies reveal:
- Hydrogen bonding : Intramolecular O–H⋯N bonds stabilize planar conformations (bond length: 1.86 Å), reducing steric strain .
- π-π interactions : Adjacent triazole and aromatic rings form stacking interactions (distance: 3.5–3.9 Å), enhancing thermal stability .
Q. What computational methods predict the compound’s pharmacokinetic properties and toxicity?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME calculate logP (~2.1) and bioavailability scores (0.55), suggesting moderate membrane permeability .
- Toxicity screening : QSAR models identify acute toxicity risks (e.g., LD₅₀ < 500 mg/kg) linked to bromine’s electrophilic reactivity .
Data Interpretation and Validation
Q. How to address discrepancies in spectroscopic data for brominated triazoles across studies?
- Methodological Answer :
- Cross-validate spectra : Compare IR (C-Br stretch: 550–600 cm⁻¹) and ¹³C NMR (C-Br signal: δ 105–110 ppm) with literature .
- Replicate conditions : Ensure consistent deuterated solvents (e.g., CDCl₃ vs. DMSO-d₆) to avoid solvent-induced shifts .
Q. What analytical techniques differentiate regioisomers in brominated triazole derivatives?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
